molecular formula C9H5F5O B1325225 3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-51-4

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B1325225
CAS RN: 898787-51-4
M. Wt: 224.13 g/mol
InChI Key: AFSMXTFDDQMNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone, also known as 2,5-Difluorophenyl-trifluoropropanone, is a fluorinated ketone that has been used for a variety of scientific applications. It is a colorless liquid with a boiling point of 128.6°C, and is highly soluble in organic solvents. It has been used in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in the production of polymers.

Scientific Research Applications

Anticancer Agent Synthesis

This compound has been utilized in the synthesis of chalcone derivatives, which exhibit potent anticancer activities. The Claisen-Schmidt condensation reaction is employed to produce these derivatives, which have shown higher cytotoxicity against various human tumor cell lines compared to the reference drug 5-fluorouracil . These compounds are particularly effective in inducing apoptosis in oral squamous cell carcinomas, suggesting a promising avenue for cancer treatment research.

Apoptosis Mechanism Elucidation

The compound has been instrumental in studying the mechanism of apoptosis in cancer cells. Specifically, compound 7, a derivative of “3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone”, has been shown to induce cleavage of PARP and caspase-3, providing insights into the caspase-3 activation pathway . This research is crucial for understanding how cancer cells can be targeted and eliminated through programmed cell death.

Chemical Structure Analysis

The chemical structure of derivatives of this compound has been elucidated using various spectroscopic techniques, including NMR, COSY, HMBC, and HMQC . This detailed structural analysis is essential for the development of new pharmaceuticals, as it allows for the precise modification of molecular structures to enhance therapeutic efficacy.

Medicinal Chemistry Research

In medicinal chemistry, the compound serves as a starting material for the synthesis of molecules with potential therapeutic applications. Its derivatives have been explored for their cytotoxic activities, contributing to the discovery of new drugs with improved safety and selectivity profiles .

Drug Potency and Selectivity Evaluation

The compound’s derivatives have been evaluated for their potency and selectivity in targeting cancer cells. This research is vital for the development of drugs that can effectively target tumor cells while minimizing effects on healthy cells .

properties

IUPAC Name

3-(2,5-difluorophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-6-1-2-7(11)5(3-6)4-8(15)9(12,13)14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSMXTFDDQMNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645239
Record name 3-(2,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone

CAS RN

898787-51-4
Record name 3-(2,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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